N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is formed through cyclization reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Coupling with Phenyl and Naphthalen-2-yloxy Groups: The phenyl and naphthalen-2-yloxy groups are coupled to the pyridazine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the naphthalen-2-yloxy moiety, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Reduced forms of the pyridazine or naphthalen-2-yloxy groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide vs. N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(phenoxy)acetamide: The presence of the naphthalen-2-yloxy group in the former provides unique electronic and steric properties compared to the phenoxy group in the latter.
This compound vs. N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(benzyloxy)acetamide: The naphthalen-2-yloxy group offers different hydrophobic interactions compared to the benzyloxy group, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
- N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(phenoxy)acetamide
- N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(benzyloxy)acetamide
- N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(methoxy)acetamide
This detailed article provides a comprehensive overview of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)23-12-11-21(25-26-23)18-7-4-8-19(13-18)24-22(27)15-30-20-10-9-16-5-2-3-6-17(16)14-20/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJJHUMYEQLGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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